![molecular formula C18H20N4O3 B2892287 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one CAS No. 2309805-50-1](/img/structure/B2892287.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a complex organic compound that features prominently in scientific research due to its unique chemical structure and potential applications. This compound is structurally characterized by a triazole ring linked to a bridged bicyclic system and a benzo[d][1,3]dioxole moiety, making it a subject of interest in various domains including organic synthesis, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one typically involves multi-step organic synthesis. Common synthetic strategies include:
Formation of the Triazole Ring: : This step often employs click chemistry, such as the Huisgen cycloaddition reaction between an azide and an alkyne, under copper(I) catalysis to yield the triazole.
Construction of the Azabicyclic System: : This step usually involves the use of intramolecular cyclization reactions.
Attachment of the Benzo[d][1,3]dioxol Group: : This is generally achieved through a coupling reaction, such as Suzuki or Heck coupling, involving appropriate halides and organometallic reagents.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes necessitates optimization of reaction conditions to ensure efficiency, yield, and purity. Processes often involve:
Catalyst Optimization: : Utilizing efficient catalytic systems to reduce reaction times and costs.
Solvent Selection: : Choosing environmentally benign solvents to meet industrial standards.
Purification Techniques: : Implementing high-performance liquid chromatography (HPLC) and crystallization techniques for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to introduce functional groups or modify existing ones.
Reduction: : Using reducing agents such as lithium aluminum hydride to alter functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane, ethanol.
Major Products
The reactions of this compound often result in derivatives with modified pharmacological or material properties, enhancing their utility in research and applications.
Scientific Research Applications
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one finds applications in several scientific fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: : Potential use in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects through complex molecular mechanisms:
Molecular Targets: : Often interacts with enzymes, receptors, or nucleic acids.
Pathways: : Modulates various biochemical pathways depending on its structural features and functional groups.
Comparison with Similar Compounds
Compared to other compounds with triazole or azabicyclic systems, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is unique due to its specific combination of moieties that confer distinct chemical and biological properties. Similar compounds include:
1-(1H-1,2,3-Triazol-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
1-(2H-1,2,3-Triazol-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
8-Azabicyclo[3.2.1]octane derivatives with substituted triazoles
Each of these analogs possesses variations in their functional groups, leading to differences in their reactivity and applications.
This compound stands out due to its specific structural and functional attributes, making it a valuable subject of study in multiple research domains.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(6-12-1-4-16-17(5-12)25-11-24-16)22-13-2-3-14(22)8-15(7-13)21-10-19-9-20-21/h1,4-5,9-10,13-15H,2-3,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMGWUARIGHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
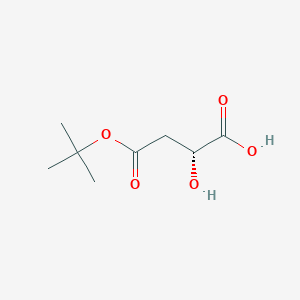
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol](/img/structure/B2892208.png)
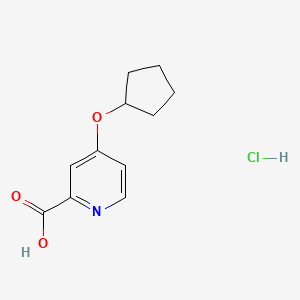
![ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate](/img/structure/B2892212.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
![N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2892216.png)
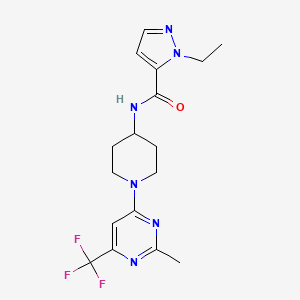

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
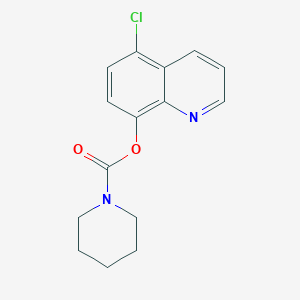
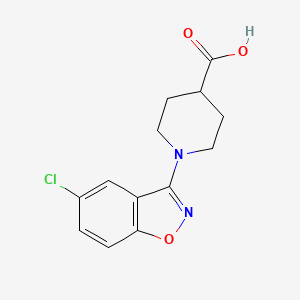
![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)
